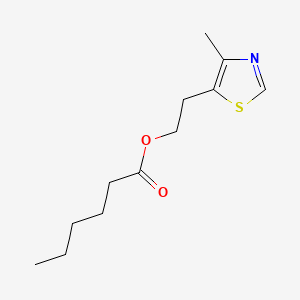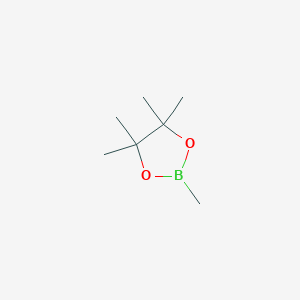
Pazufloxacina
Descripción general
Descripción
Pazufloxacina es un antibiótico fluoroquinolónico conocido por su amplia actividad antibacteriana. Se utiliza comúnmente en Japón bajo los nombres comerciales Pasil y Pazucross . This compound es efectiva contra una variedad de infecciones bacterianas, lo que la convierte en una valiosa adición al arsenal de antibióticos.
Aplicaciones Científicas De Investigación
Pazufloxacina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza en el estudio de los derivados de fluoroquinolona y sus propiedades químicas.
Biología: Se investiga por sus efectos en la ADN girasa bacteriana y la topoisomerasa IV, que son cruciales para la replicación bacteriana.
Industria: Se utiliza en el desarrollo de nuevos agentes antibacterianos y formulaciones.
Mecanismo De Acción
Pazufloxacina ejerce sus efectos antibacterianos inhibiendo la ADN girasa bacteriana y la topoisomerasa IV. Estas enzimas son esenciales para la replicación, transcripción y reparación del ADN en las bacterias. Al inhibir estas enzimas, this compound previene la división celular bacteriana y conduce a la muerte celular .
Compuestos Similares:
- Ciprofloxacina
- Levofloxacina
- Moxifloxacina
- Ofloxacina
Comparación: En comparación con otras fluoroquinolonas como la ciprofloxacina, la this compound tiene un espectro de actividad más amplio, menor toxicidad y mayor eficiencia. También exhibe menor sensibilidad a la luz y no genera fácilmente resistencia cruzada. Además, el mesilato de this compound tiene una menor incidencia de efectos secundarios .
This compound destaca por su combinación única de actividad de amplio espectro, baja toxicidad y alta eficiencia, lo que la convierte en un antibiótico valioso en entornos clínicos.
Safety and Hazards
Direcciones Futuras
Pazufloxacin is under investigation in clinical trial NCT02592096 (Pazufloxacin Mesilate Ear Drops Clinical Trial Protocol) . Due to the selective antagonism between the host and bacterial DNA, eukaryotic topoisomerase is not inhibited, while the supercoiled structure of bacterial DNA is destroyed by pazufloxacin .
Análisis Bioquímico
Biochemical Properties
Pazufloxacin interacts with bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These interactions inhibit the enzymes, thereby disrupting bacterial DNA replication and transcription, leading to the death of the bacteria .
Cellular Effects
Pazufloxacin’s antibacterial activity is primarily due to its interference with bacterial DNA replication and transcription . This interference disrupts essential cellular processes, leading to the death of the bacteria .
Molecular Mechanism
The molecular mechanism of Pazufloxacin involves its binding to bacterial enzymes DNA gyrase and topoisomerase IV . This binding inhibits the enzymes, disrupting the process of bacterial DNA replication and transcription . This disruption leads to the death of the bacteria .
Temporal Effects in Laboratory Settings
It is known that Pazufloxacin has a potent and broad-spectrum antibacterial activity .
Metabolic Pathways
It is known that Pazufloxacin is primarily excreted via the urine .
Transport and Distribution
It is known that Pazufloxacin is rapidly absorbed through the gastrointestinal tract and distributed throughout the body .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación de mesilato de pazufloxacina implica un sistema de reacción formado por this compound y ácido metanosulfónico en un solvente de acetona. La mezcla se somete a calentamiento y reflujo, seguido de enfriamiento y cristalización para obtener mesilato de this compound. Este compuesto luego se somete a llenado aséptico y liofilización para producir la inyección en polvo .
Métodos de Producción Industrial: La producción industrial de mesilato de this compound para inyección involucra el mismo proceso pero a mayor escala, asegurando la calidad y estabilidad del producto final. El proceso incluye calentamiento, reflujo, enfriamiento, cristalización, separación, llenado aséptico y liofilización .
Análisis De Reacciones Químicas
Tipos de Reacciones: Pazufloxacina se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para sus propiedades farmacocinéticas y farmacodinámicas.
Reactivos y Condiciones Comunes:
Oxidación: Generalmente involucra reactivos como peróxido de hidrógeno o permanganato de potasio bajo condiciones controladas.
Reducción: Comúnmente utiliza reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: A menudo involucra reactivos nucleofílicos o electrofílicos bajo condiciones específicas.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos de this compound .
Propiedades
IUPAC Name |
(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGMUUZPGZWTRP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046697 | |
| Record name | Pazufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127045-41-4 | |
| Record name | Pazufloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127045-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pazufloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pazufloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11774 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pazufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pazufloxacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAZUFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)





